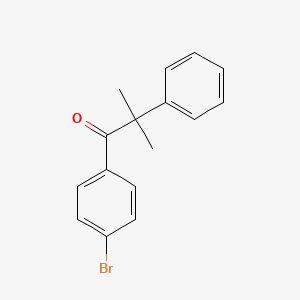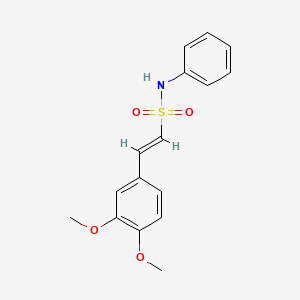![molecular formula C13H23N5O3 B2710272 6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 730976-53-1](/img/structure/B2710272.png)
6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Novel Synthesis and Biological Evaluation
A novel method for synthesizing dihydropyrimidine-2,4(1H,3H)-dione derivatives, including compounds structurally related to 6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, has been reported. This synthesis involves multi-step reactions, yielding compounds with potential cytotoxic effects against cancer cell lines, specifically the A431 line. The structures of these compounds were confirmed through spectroscopic methods, indicating the relevance of these derivatives in the development of anticancer agents (Udayakumar, Gowsika, & Pandurangan, 2017).
Ring-Opening Polymerization for Biodegradable Materials
The ring-opening polymerization (ROP) of alkyl-substituted morpholine-2,5-dione derivatives has been explored, leading to well-defined polymers. These polymers, synthesized from monomers based on natural amino acids, show controlled molar masses and dispersities. Such developments underscore the potential of these derivatives in creating new biodegradable materials, highlighting a significant application in materials science (Dirauf, Bandelli, Weber, Görls, Gottschaldt, & Schubert, 2018).
Enzymatic Polymerization for Poly(ester amide)s
The enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been investigated, offering a novel pathway to synthesize poly(ester amide)s. This method leverages the lipase PPL as a catalyst, demonstrating the potential for environmentally friendly synthesis processes. The resulting polymers possess functional groups beneficial for various biomedical applications, indicating the versatility of these derivatives in developing new biomaterials (Feng, Klee, Keul, & Höcker, 2000).
Synthesis of Functionalized Polyesteramides
Research into morpholine-2,5-dione derivatives has also led to the synthesis of polyesteramides with pendant functional groups. These developments are crucial for creating materials with specific chemical functionalities, which can be utilized in various industrial and medical fields. The process involves the ring-opening copolymerization of lactones or lactides with protected morpholine-2,5-dione derivatives, illustrating the chemical versatility and potential for customization in polymer synthesis (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial Activity
A study on the structure and antimicrobial activity of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione revealed its efficacy against multiple bacterial strains, including Escherichia coli. This finding is significant for the development of new antimicrobial agents, indicating the potential health applications of these derivatives (Yancheva, Daskalova, Cherneva, Mikhova, Djordjevic, Smelcerovic, & Šmelcerović, 2012).
特性
IUPAC Name |
6-amino-5-(2-morpholin-4-ylethylamino)-1-propylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O3/c1-2-4-18-11(14)10(12(19)16-13(18)20)15-3-5-17-6-8-21-9-7-17/h15H,2-9,14H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJFAUMDUMUUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)NCCN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

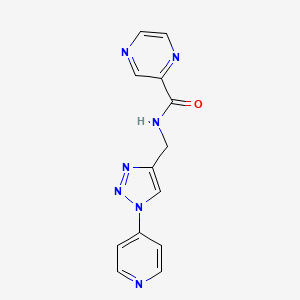
![2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2710190.png)
![2-[5-(Difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2710192.png)
![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710193.png)


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2710201.png)
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2710202.png)
![1-Tosylbicyclo[1.1.0]butane](/img/structure/B2710204.png)
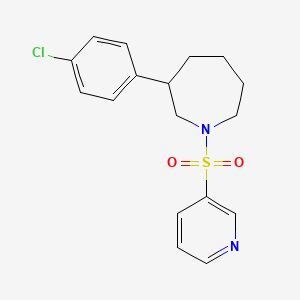
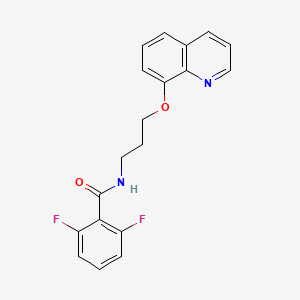
![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2710208.png)
